![molecular formula C16H22N2O B15171024 2-Ethyl-3-phenyl-1,4-diazaspiro[4.5]dec-3-en-1-ol CAS No. 918447-78-6](/img/structure/B15171024.png)
2-Ethyl-3-phenyl-1,4-diazaspiro[4.5]dec-3-en-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Ethyl-3-phenyl-1,4-diazaspiro[45]dec-3-en-1-ol is a spirocyclic compound characterized by a unique structure that includes a spiro junction between a diazaspirodecane and a phenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ethyl-3-phenyl-1,4-diazaspiro[4.5]dec-3-en-1-ol typically involves multi-step organic reactions. One common method includes the condensation of ethylamine with a phenyl-substituted ketone, followed by cyclization to form the spirocyclic structure. The reaction conditions often require the use of catalysts such as p-toluenesulfonic acid and solvents like toluene under reflux conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions for higher yields and purity are common practices. The scalability of the synthesis is crucial for its application in various industries .
Chemical Reactions Analysis
Types of Reactions
2-Ethyl-3-phenyl-1,4-diazaspiro[4.5]dec-3-en-1-ol undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into its corresponding alcohols or amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like N-bromosuccinimide for bromination reactions.
Major Products
The major products formed from these reactions include oxidized ketones, reduced alcohols, and various substituted derivatives depending on the reagents and conditions used .
Scientific Research Applications
2-Ethyl-3-phenyl-1,4-diazaspiro[4.5]dec-3-en-1-ol has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex spirocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and antifungal properties.
Mechanism of Action
The mechanism by which 2-Ethyl-3-phenyl-1,4-diazaspiro[4.5]dec-3-en-1-ol exerts its effects is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, leading to modulation of biological pathways. The spirocyclic structure may play a role in its binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
1-Methyl-8-phenyl-1,3-diazaspiro[4.5]decane-2,4-dione: Another spirocyclic compound with similar structural features but different functional groups.
4-Cyclohexyl-2,3-diazaspiro[4.5]dec-3-en-1-one: Shares the spirocyclic core but with different substituents.
2,3-Diphenyl-1,4-diazaspiro[4.5]deca-1,3-diene: Similar spirocyclic structure with phenyl groups at different positions.
Uniqueness
2-Ethyl-3-phenyl-1,4-diazaspiro[4.5]dec-3-en-1-ol is unique due to its specific substitution pattern and the presence of both ethyl and phenyl groups. This combination of substituents imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
CAS No. |
918447-78-6 |
|---|---|
Molecular Formula |
C16H22N2O |
Molecular Weight |
258.36 g/mol |
IUPAC Name |
3-ethyl-4-hydroxy-2-phenyl-1,4-diazaspiro[4.5]dec-1-ene |
InChI |
InChI=1S/C16H22N2O/c1-2-14-15(13-9-5-3-6-10-13)17-16(18(14)19)11-7-4-8-12-16/h3,5-6,9-10,14,19H,2,4,7-8,11-12H2,1H3 |
InChI Key |
NVVZHAWWWKBWLS-UHFFFAOYSA-N |
Canonical SMILES |
CCC1C(=NC2(N1O)CCCCC2)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(3-Chlorophenoxy)-5-([1,3]thiazolo[5,4-d]pyrimidin-2-yl)benzonitrile](/img/structure/B15170946.png)
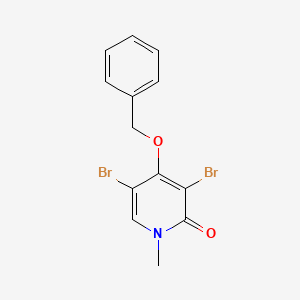
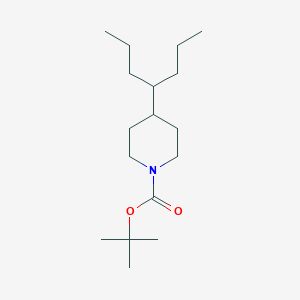
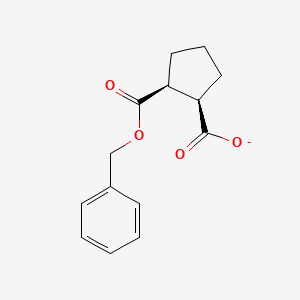

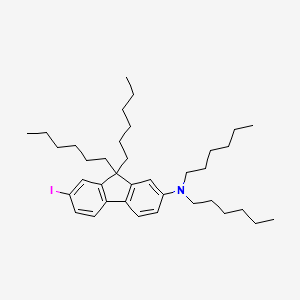
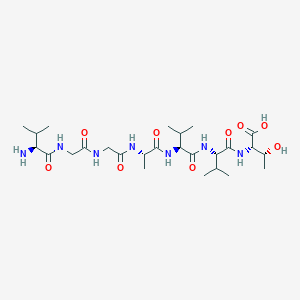
![{4-[(2,6-Dimethylphenyl)methyl]piperazin-1-yl}(pyrrolidin-1-yl)methanone](/img/structure/B15170976.png)
![2-{4-[1-(3-Methylbutyl)piperidin-4-yl]piperazin-1-yl}pyrimidine](/img/structure/B15170982.png)
![6-(4-Fluorophenyl)-4-propoxypyrido[3,2-d]pyrimidin-2-amine](/img/structure/B15170993.png)
![{[(1-Hydroxy-2-methylpropan-2-yl)amino]methyl}phosphonic acid](/img/structure/B15171004.png)
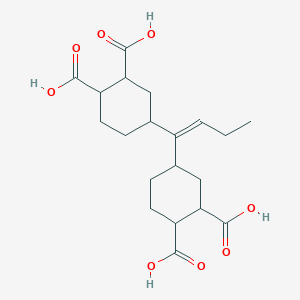
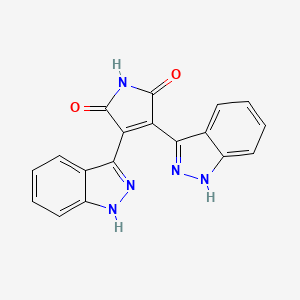
![2-Butenoic acid, 3-[(4-ethoxyphenyl)amino]-, ethyl ester, (2Z)-](/img/structure/B15171035.png)
